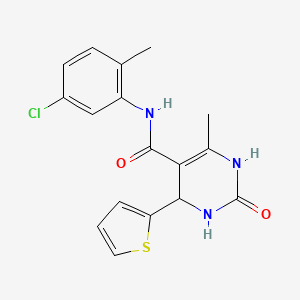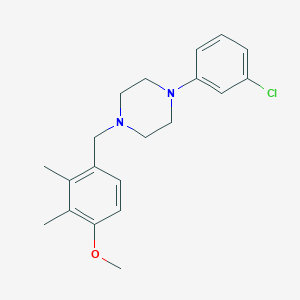![molecular formula C15H13BrN2OS B4895378 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to interact with specific proteins, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide are still being studied. However, it has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to induce cell cycle arrest, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide in lab experiments is its potential as a fluorescent probe. This compound can be used to study protein-ligand interactions, which is essential in drug discovery. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide. One potential direction is to study its potential as a therapeutic agent for breast cancer. Another direction is to explore its potential as a fluorescent probe for studying protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is a chemical compound that has potential applications in the field of scientific research. Its unique properties and potential as a therapeutic agent and fluorescent probe make it an important compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide involves the reaction of 4-aminophenol and 4-phenyl-2-thiocyanatobenzenamine in the presence of hydrobromic acid. The reaction yields a crystalline product that is purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been widely used in various scientific research studies. It has potential applications in the field of medicinal chemistry, drug discovery, and cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been used as a fluorescent probe to study protein-ligand interactions.
Propiedades
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.BrH/c18-13-8-6-12(7-9-13)16-15-17-14(10-19-15)11-4-2-1-3-5-11;/h1-10,18H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSRUMHVDGXTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5931792 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)


![ethyl 3-(2-methylbenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4895320.png)

![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)

![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)



![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
